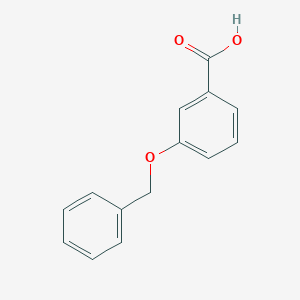

3-(Benzyloxy)benzoic acid

Overview

Description

3-(Benzyloxy)benzoic acid (C₁₄H₁₂O₃) is a benzoic acid derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position of the aromatic ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its synthesis typically involves the Williamson ether reaction between benzyl bromide and methyl 3-hydroxybenzoate, followed by hydrolysis to yield the free carboxylic acid . The benzyloxy group enhances lipophilicity, influencing solubility and reactivity, making it valuable for drug design and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)benzoic acid serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it useful in creating more complex molecules.

- Synthesis of Derivatives : It can be used to synthesize derivatives that exhibit enhanced biological activities or improved physical properties. For example, it has been utilized in the synthesis of 3,5-bis(benzyloxy)benzoic acid, which has shown potential in forming luminescent lanthanide coordination complexes .

- Dendritic Polymers : The compound is also involved in the preparation of dendritic polymers. These materials are characterized by their branched structures and are used in drug delivery systems due to their high surface area and tunable properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects.

- Anti-inflammatory Properties : Some studies suggest that compounds related to this compound may exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

- Drug Design : The ability to modify the benzyloxy group allows researchers to design new drugs with specific pharmacological profiles. This is particularly relevant in developing medications targeting specific receptors or pathways within the body.

Material Science

The unique properties of this compound extend into material science, particularly in the development of advanced materials.

- Luminescent Materials : Its derivatives have been explored for use in luminescent materials due to their ability to form coordination complexes with lanthanides. These materials have applications in optoelectronics and display technologies .

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.

Case Study 1: Luminescent Complexes

Research has demonstrated that this compound can be used to synthesize luminescent lanthanide complexes that exhibit unique emission characteristics. These complexes have potential applications in optical devices and sensors due to their sharp emission lines and high stability under various conditions .

Case Study 2: Dendritic Polymers

In a study focusing on dendritic polymers synthesized from this compound, researchers observed enhanced drug delivery capabilities compared to traditional polymer systems. The dendritic structure allowed for more efficient cellular uptake and controlled release of therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets within proteins, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

3-Allyloxy-benzoic Acid (C₁₀H₁₀O₃)

- Structure : Allyloxy (-OCH₂CH=CH₂) group at the 3-position.

- Synthesis : Similar to 3-(benzyloxy)benzoic acid but uses allyl bromide instead of benzyl bromide .

- Properties: Lower molecular weight (178.18 g/mol vs. 228.25 g/mol) and reduced steric hindrance compared to the benzyloxy derivative.

- Applications : Intermediate in agrochemicals and polymers. Higher hazard risk (Xi, Xn) due to reactive allyl group .

4-Benzyloxy-3-methoxybenzoic Acid (C₁₅H₁₄O₄)

- Structure : Benzyloxy at 4-position and methoxy (-OCH₃) at 3-position.

- Properties : Additional methoxy group increases electron density, altering acidity (pKa ~3.1 vs. ~2.8 for this compound) and solubility in polar solvents.

- Applications : Used in synthesizing vanillin derivatives and as a ligand in coordination chemistry .

Derivatives with Modified Functional Groups

3-(N-Substituted Glycinamido)benzoic Acid

- Structure : Glycinamide substituent at the 3-position.

- Properties : Enhanced hydrogen-bonding capacity improves binding to biological targets (e.g., mycolic acid methyltransferases in Mycobacterium tuberculosis).

- Applications : Anti-tuberculosis agents with MIC values as low as 1.6 µg/mL .

(3-(Benzyloxy)phenyl)boronic Acid (C₁₃H₁₃BO₃)

- Structure : Boronic acid (-B(OH)₂) replaces the carboxylic acid group.

- Properties : Enables Suzuki-Miyaura cross-coupling reactions. Lower solubility in water but higher thermal stability.

- Applications : Key intermediate in synthesizing aryl-aryl coupled products for optoelectronics .

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent(s) | LogP | Key Applications |

|---|---|---|---|---|

| This compound | 228.25 | -OCH₂C₆H₅ | 3.2 | Pharmaceuticals, polymers |

| 3-Allyloxy-benzoic acid | 178.18 | -OCH₂CH=CH₂ | 2.8 | Agrochemicals, click chemistry |

| 4-Benzyloxy-3-methoxy | 258.27 | -OCH₂C₆H₅, -OCH₃ | 3.5 | Vanillin derivatives, ligands |

| Caffeic acid | 180.16 | -3,4-diOH | 1.2 | Antioxidants, food additives |

Biological Activity

3-(Benzyloxy)benzoic acid, a benzoic acid derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group at the 3-position of the benzoic acid structure, which may influence its interaction with biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

- Molecular Formula : C₁₄H₁₂O₃

- Molar Mass : 228.24 g/mol

- Melting Point : 133-137 °C

- Density : 1.222 g/cm³

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This activity is potentially mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses.

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in various cancer types, including melanoma and liver cancer. The compound appears to induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation.

Case Studies

-

Study on Antimicrobial Properties

- Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Study on Anti-inflammatory Mechanisms

- Objective : To investigate the anti-inflammatory mechanisms of this compound.

- Methodology : ELISA assays were conducted to measure cytokine levels in LPS-stimulated macrophages.

- Results : A significant reduction in TNF-α and IL-6 levels was observed at concentrations of 10 and 20 µM, indicating a dose-dependent effect.

-

Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on human melanoma cells (A2058).

- Methodology : MTT assay was utilized to determine cell viability.

- Results : Treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of essential metabolic processes.

- Anti-inflammatory Effects : Inhibition of NF-κB signaling pathway leading to decreased cytokine production.

- Cytotoxicity : Induction of apoptosis through caspase activation and modulation of cell cycle progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)benzoic acid, and how can its purity be validated?

- Methodological Answer : A widely used approach involves Suzuki-Miyaura cross-coupling reactions. For example, 3-iodobenzoic acid can react with benzyl boronic acid derivatives in the presence of a palladium catalyst (e.g., PdCl₂) under basic conditions (NaOH) to introduce the benzyloxy group . Post-synthesis, purity validation typically employs High-Performance Liquid Chromatography (HPLC) with UV detection, as demonstrated for structurally similar benzoic acid derivatives (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid), achieving recovery rates of 98–103% and relative standard deviations (RSD) <1.2% .

Q. How can crystallographic analysis resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles and intermolecular interactions. For example, studies on analogous compounds (e.g., 3-methoxycarbonyl-substituted thiophene derivatives) revealed deviations in dihedral angles between aromatic rings, which influence packing efficiency and solubility . SC-XRD data should be complemented by computational tools (e.g., density functional theory) to validate bond lengths and angles.

Q. What protecting group strategies are effective for the carboxylic acid moiety during functionalization?

- Methodological Answer : Benzyl (Bn) or trimethylsilyl (TMS) groups are often used to protect carboxylic acids during reactions. For instance, in dendrimer synthesis, benzyl esters of 3,4,5-tris(benzyloxy)benzoic acid are hydrolyzed post-functionalization to regenerate the free acid . Deprotection is typically achieved via catalytic hydrogenation (Pd/C, H₂) or acidic hydrolysis (e.g., HCl/THF).

Advanced Research Questions

Q. How can this compound derivatives enhance adsorption efficiency for metal ion recovery?

- Methodological Answer : Functionalizing adsorbents (e.g., activated carbon) with benzoic acid derivatives improves metal-binding capacity. For cobalt recovery, modifying adsorbents with benzyloxy groups increases chelation sites, as shown in studies achieving >90% Co²⁺ removal at pH 6–7 . Competitive adsorption experiments (e.g., with Ni²⁺ or Cu²⁺) and Langmuir isotherm models can quantify selectivity and binding affinity.

Q. What catalytic systems optimize the Suzuki coupling for this compound synthesis?

- Methodological Answer : Palladium-based catalysts (e.g., PdCl₂ or Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) yield high coupling efficiency. Evidence from 3-iodobenzoic acid reactions shows that optimizing ligand-to-metal ratios (e.g., 1:1 Pd:phosphine) and reaction time (12–24 hrs) minimizes byproducts like homocoupled biaryls . Mechanistic studies using kinetic isotope effects (KIEs) can elucidate rate-determining steps.

Q. How do structural modifications of this compound impact bioactivity in drug discovery?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the meta or para positions enhances antimicrobial or anticancer activity. For example, 3-[(1-carboxyvinyl)oxy]benzoic acid derivatives exhibit pH-dependent solubility, which can be tuned for targeted drug delivery . In vitro assays (e.g., MIC for antimicrobial activity) and molecular docking studies validate interactions with biological targets like enzymes or receptors.

Q. What analytical methods quantify trace impurities in this compound samples?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual palladium from catalytic reactions can be quantified using inductively coupled plasma mass spectrometry (ICP-MS), with detection limits <0.1 ppb . Method validation should include spike-recovery experiments and calibration curves using certified reference materials.

Properties

IUPAC Name |

3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISXCTKEQYOZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309240 | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69026-14-8 | |

| Record name | 69026-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.